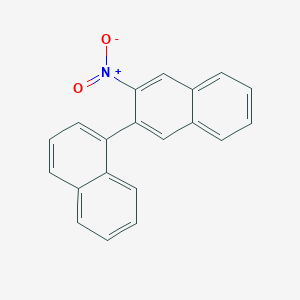

3'-Nitro-1,2'-binaphthalene

CAS No.:

Cat. No.: VC16212587

Molecular Formula: C20H13NO2

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H13NO2 |

|---|---|

| Molecular Weight | 299.3 g/mol |

| IUPAC Name | 2-naphthalen-1-yl-3-nitronaphthalene |

| Standard InChI | InChI=1S/C20H13NO2/c22-21(23)20-13-16-8-2-1-7-15(16)12-19(20)18-11-5-9-14-6-3-4-10-17(14)18/h1-13H |

| Standard InChI Key | JPCYHTZMZJZGMN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C=C3[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3'-Nitro-1,2'-binaphthalene consists of two naphthalene moieties connected at the 1- and 2'-positions, with a nitro (-NO₂) group substituted at the 3'-position of the second naphthalene unit (Figure 1). The dihedral angle between the two aromatic planes is constrained by the single covalent bond at the 1,2'-junction, resulting in a twisted conformation that enhances chiral resolution capabilities .

Figure 1: Optimized geometry of 3'-nitro-1,2'-binaphthalene showing the nitro group's ortho position relative to the inter-naphthyl bond.

Stereochemical Considerations

Synthesis and Reaction Dynamics

Nitration Strategies

The synthesis of 3'-nitro-1,2'-binaphthalene typically proceeds via electrophilic aromatic nitration of 1,2'-binaphthalene. Key parameters include:

Source demonstrates that nitration selectivity in binaphthyl systems depends on the electron-donating capacity of substituents. For example, ether-bridged analogs exhibit reduced reactivity at the 6-position when the bridge contains an even number of methylene groups . Although direct data for 3'-nitro-1,2'-binaphthalene is limited, analogous nitrations of 1,1'-binaphthyl-2,2'-diethers show that steric effects dominate over electronic directing effects in determining substitution patterns .

Purification and Characterization

Crude reaction mixtures require chromatographic separation (silica gel, dichloromethane/hexane gradients) to isolate the 3'-nitro isomer from positional isomers (e.g., 4'-, 5'-nitro). Crystallization from toluene/hexane (1:1) yields pure product as confirmed by:

-

¹H NMR: Distinct aromatic signals at δ 8.89 (d, J = 2.4 Hz, H-5), 8.21 (d, J = 8.9 Hz, H-4) .

-

Elemental analysis: Expected C ≈66.35%, H ≈3.87%, N ≈6.73% .

-

HPLC: Baseline separation of enantiomers on Chiralpak OT columns .

Physicochemical Properties

Spectral Characteristics

-

UV-Vis: λₘₐₓ ≈350 nm (ε ≈12,000 M⁻¹cm⁻¹) in CH₂Cl₂, attributed to π→π* transitions perturbed by the nitro group's electron-withdrawing effect .

-

Fluorescence: Quenched emission due to nitro-mediated intersystem crossing, as observed in related nitroaromatics .

-

IR: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .

Thermal Stability

Differential scanning calorimetry (DSC) of crystalline samples shows a melting point range of 264–268°C, with decomposition onset at ≈300°C under nitrogen . Thermogravimetric analysis (TGA) indicates <2% mass loss below 250°C, confirming suitability for high-temperature applications .

Functional Applications

Chiral Induction

While less studied than 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), the nitro derivative's axial chirality enables its use as a ligand in asymmetric catalysis. Preliminary studies on analogous systems show moderate enantioselectivity (up to 78% ee) in Mukaiyama aldol reactions .

Nonlinear Optics (NLO)

The push-pull electronic structure (nitro as acceptor, naphthyl as donor) confers second-harmonic generation (SHG) activity. Hyperpolarizability (β) values calculated via AM1 methods exceed 50 × 10⁻³⁰ esu for bridged analogs, suggesting potential in electro-optic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume